Cas no 207919-06-0 (4-fluoro-2-(trifluoromethyl)benzamide)

4-fluoro-2-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-2-(trifluoromethyl)benzamide
- alpha,alpha,alpha,4-Tetrafluoro-o-toluamide
- 4-Tetrafluoro-o-toluamideand
- Benzamide, 4-fluoro-2-(trifluoromethyl)-
- FT-0618445
- SCHEMBL1032909
- CS-0316357
- JS-4119
- 4-Fluoro-2-(trifluoromethyl)benzamide, AldrichCPR
- DTXSID60345585
- MFCD00061150
- AKOS015853452
- 207919-06-0
- A814904
- G77748
- DB-045373
- DTXCID50296658
-
- MDL: MFCD00061150
- Inchi: InChI=1S/C8H5F4NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14)
- InChI Key: HRJKVZCCWLPFMF-UHFFFAOYSA-N
- SMILES: FC1=CC(C(F)(F)F)=C(C(N)=O)C=C1
Computed Properties
- Exact Mass: 207.03100
- Monoisotopic Mass: 207.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 43.1A^2
- XLogP3: nothing
Experimental Properties
- Color/Form: Crystalline powder
- Density: 1.42
- Melting Point: 134 °C
- Boiling Point: 214.1°Cat760mmHg
- Flash Point: 83.3°C
- Refractive Index: 1.462
- PSA: 43.09000
- LogP: 2.64370
- Solubility: Not determined
4-fluoro-2-(trifluoromethyl)benzamide Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
4-fluoro-2-(trifluoromethyl)benzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-fluoro-2-(trifluoromethyl)benzamide PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC4371W-1g |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 1g |
£15.00 | 2024-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001980-1g |
4-fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 1g |
356.0CNY | 2021-07-13 | |
eNovation Chemicals LLC | D763853-100mg |
Benzamide, 4-fluoro-2-(trifluoromethyl)- |
207919-06-0 | 97% | 100mg |
$170 | 2023-05-17 | |
Oakwood | 006392-5g |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 5g |
$95.00 | 2024-07-19 | |
Alichem | A015002607-500mg |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 500mg |
$806.85 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-XR146-200mg |
4-fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 200mg |
197.0CNY | 2021-07-13 | |
Alichem | A015002607-250mg |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 250mg |
$489.60 | 2023-09-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20026-1g |
4-Fluoro-2-(trifluoromethyl)benzamide, 97% |
207919-06-0 | 97% | 1g |
¥468.00 | 2023-02-25 | |
Fluorochem | 006392-1g |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 1g |
£11.00 | 2022-03-01 | |
Fluorochem | 006392-10g |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 10g |
£85.00 | 2022-03-01 |
4-fluoro-2-(trifluoromethyl)benzamide Related Literature
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
Additional information on 4-fluoro-2-(trifluoromethyl)benzamide
Professional Introduction to 4-Fluoro-2-(trifluoromethyl)benzamide (CAS No. 207919-06-0)
4-fluoro-2-(trifluoromethyl)benzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 207919-06-0, belongs to the benzamide class of molecules, which are widely studied for their biological activity and pharmacological significance.
The molecular structure of 4-fluoro-2-(trifluoromethyl)benzamide consists of a benzene ring substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 2-position, further functionalized by an amide group. This particular arrangement of substituents contributes to its distinct chemical behavior and reactivity, making it a valuable scaffold for medicinal chemistry investigations.
In recent years, there has been a growing interest in exploring the pharmacological properties of fluorinated aromatic compounds. The presence of both fluoro and trifluoromethyl groups in 4-fluoro-2-(trifluoromethyl)benzamide enhances its lipophilicity and metabolic stability, which are critical factors in drug design. These properties make it an attractive candidate for developing novel therapeutic agents with improved pharmacokinetic profiles.
One of the most compelling aspects of 4-fluoro-2-(trifluoromethyl)benzamide is its potential as a lead compound in the development of new drugs. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors, to identify potential therapeutic applications. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis and other inflammatory disorders.
The synthesis of 4-fluoro-2-(trifluoromethyl)benzamide presents unique challenges due to the sensitivity of the fluorinated groups. Advanced synthetic methodologies are required to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly employed in the synthesis process. These methods allow for precise functionalization of the benzene ring, ensuring the correct arrangement of the fluoro and trifluoromethyl groups.
The role of computational chemistry in studying 4-fluoro-2-(trifluoromethyl)benzamide cannot be overstated. Molecular modeling techniques provide valuable insights into the compound's interactions with biological targets, helping researchers predict its pharmacological activity. By simulating these interactions, scientists can optimize the molecular structure to enhance binding affinity and selectivity. This approach accelerates the drug discovery process and reduces the need for extensive experimental trials.
In addition to its potential therapeutic applications, 4-fluoro-2-(trifluoromethyl)benzamide has shown promise in materials science research. The unique electronic properties of fluorinated aromatic compounds make them suitable for use in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. The stability and efficiency offered by these compounds could lead to advancements in energy-efficient technologies.
The future direction of research on 4-fluoro-2-(trifluoromethyl)benzamide is likely to focus on expanding its applications in drug development and materials science. Ongoing studies aim to explore its potential as an intermediate in synthesizing more complex molecules with enhanced biological activity. Furthermore, efforts are being made to develop sustainable synthetic routes that minimize environmental impact while maintaining high efficiency.
The impact of fluorinated compounds like 4-fluoro-2-(trifluoromethyl)benzamide on modern chemistry is profound. Their unique properties have opened up new avenues for innovation in both pharmaceuticals and materials science. As research continues to uncover new applications for these compounds, their importance is only set to grow, shaping the future of chemical research and industrial applications.
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